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Application Note

The multi-targeted tyrosine kinase inhibitor, anlotinib, has demonstrated significant anti-tumor
activity by targeting various pathways involved in tumor angiogenesis and proliferation,
including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] Emerging preclinical and clinical evidence
highlights the synergistic potential of combining anlotinib with traditional chemotherapy agents.
This combination strategy aims to enhance therapeutic efficacy, overcome drug resistance, and
improve patient outcomes across a spectrum of cancers. This document provides a detailed
overview of in vivo studies, quantitative data summaries, and standardized protocols for
researchers investigating the combined effects of anlotinib and chemotherapy.

Data Summary of In Vivo Studies

The following tables summarize the quantitative outcomes from various in vivo studies
combining anlotinib with different chemotherapy agents.

Table 1: Anlotinib in Combination with Platinum-Based
Chemotherapy
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. Treatment -~
Cancer Type Animal Model Key Findings Reference
Groups
Feasible dose of
Non-Small Cell Anlotinib + anlotinib: 10 mg.

N/A (Phase | ) )
Lung Cancer o ) Platinum/Pemetr  Median PFS:
Clinical Trial)
(NSCLC) exed 7.00 months.[3]
[4]
The anlotinib +
cisplatin +
Control, radiotherapy
Esophageal ] ) Radiotherapy group showed
Patient-Derived ) i
Squamous Cell (RT), Cisplatin + the strongest
) Xenografts o )
Carcinoma RT, Anlotinib + anti-tumor
(PDX) o
(ESCC) RT, Anlotinib + response and the
Cisplatin + RT most significant
tumor shrinkage.
[5]
ORR: 90.0%,
Extensive-Stage o DCR: 96.7%,
Anlotinib + )
Small Cell Lung N/A (Phase Il ] Median PFS: 6.0
o ] Etoposide + )
Cancer (ES- Clinical Trial) ) months, Median
Platinum
SCLC) 0S:14.0
months.[6]
Median PFS for
Anlotinib + ICIs +  Anlotinib + ICls +
Platinum-chemo,  Platinum-chemo:
Advanced Non- N/A ]
) ICIs + Platinum- 7.76 months.
Small Cell Lung (Retrospective o ]
chemo, Anlotinib Median PFS for
Cancer (NSCLC)  Study) ] o
+ Platinum- Anlotinib +
chemo Platinum-chemo:

9.2 months.[7]

Table 2: Anlotinib in Combination with Other
Chemotherapies
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Cancer Animal Chemother  Treatment Key
T Reference
Type Model apy Agent Groups Findings
The
combination
Saline, of anlotinib
Anlotinib (1.5  and 5-FU
Small Cell H446 ) o
5-Fluorouracil  mg/kg), 5-FU significantly
Lung Cancer xenograft o
) (5-FU) (100 mg/kg), inhibited
(SCLC) mice .
Anlotinib + 5-  tumor growth
FU compared to
either agent
alone.[8][9]
The
Control, combination
Non-Small A549 and )
Bevacizumab  reduced
Cell Lung H1299 ) o
Bevacizumab , Anlotinib, tumor volume
Cancer xenograft )
_ Bevacizumab  7.23-fold and
(NSCLC) mice o )
+ Anlotinib weight 7.08-
fold.[10]
Median PFS:
9.0 months
(combo) vs.
5.0 months
(GD alone).
Metastatic N/A Anlotinib + ORR: 38.4%
) Gemcitabine/
Osteosarcom  (Retrospectiv GD, GD (combo) vs.
Docetaxel
a e Study) alone 15.8% (GD
alone). DCR:
69.2%
(combo) vs.
38.1% (GD
alone).[11]
Platinum- N/A Oral Anlotinib + ORR: 45.0%,
Resistant (Retrospectiv. Etoposide Oral DCR: 85.0%,
Ovarian e Study) Etoposide Median PFS:
© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9225918/
https://www.researchgate.net/figure/Anlotinib-combined-with-5-FU-affected-cell-proliferation-and-angiogenesis-in-vivo-24_fig13_361374448
https://www.researchgate.net/figure/Anlotinib-significantly-inhibits-tumor-growth-in-975A2-and-9464D-syngeneic-mouse-models_fig2_356622069
https://pmc.ncbi.nlm.nih.gov/articles/PMC9547547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cancer 8.7 months.
(PROC) [12]
) Median PFS:
Extensive-
) 8.02 months,
Stage Small Etoposide . )
N/A (Phase I ) Anlotinib + Median OS:
Cell Lung o _ (maintenance _
Clinical Trial) Etoposide 11.04
Cancer (ES- )
months.[13]
SCLC)
[14]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving the
combination of anlotinib and chemotherapy.

Protocol 1: Xenograft Mouse Model for Anlotinib and 5-
FU in Small Cell Lung Cancer

Objective: To evaluate the in vivo synergistic anti-tumor effect of anlotinib and 5-Fluorouracil (5-
FU) in a small cell lung cancer (SCLC) xenograft model.

Materials:

Human SCLC cell line (e.g., H446)

o Male BALB/c-nu mice (4-6 weeks old)

e Anlotinib (formulated for oral gavage)

¢ 5-Fluorouracil (formulated for oral gavage)
e Normal saline

e Animal housing and handling equipment

e Calipers for tumor measurement

Procedure:
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Cell Culture: Culture H446 cells in appropriate media until they reach the logarithmic growth

phase.

o Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10”6 H446 cells into the
right flank of each mouse.

e Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mms).
Randomly divide the mice into four groups (n=6 per group):

[e]

Control (oral saline)

o

Anlotinib (1.5 mg/kg, daily oral gavage)

[¢]

5-FU (100 mg/kg, daily oral gavage)

[e]

Anlotinib (1.5 mg/kg) + 5-FU (100 mg/kg) (daily oral gavage)

o Treatment Administration: Administer the respective treatments for a predefined period (e.qg.,
21 days).[9]

e Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor

volume using the formula: (Length x Width?) / 2.

» Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
Measure the final tumor weight.

e Analysis: Compare tumor growth curves and final tumor weights between the different
treatment groups to assess efficacy.

Protocol 2: Patient-Derived Xenograft (PDX) Model for
Anlotinib and Chemoradiotherapy in Esophageal
Squamous Cell Carcinoma

Objective: To assess the efficacy of anlotinib combined with chemoradiotherapy in a patient-
derived xenograft (PDX) model of esophageal squamous cell carcinoma (ESCC).[5]

Materials:
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e Fresh tumor tissue from an ESCC patient

e Immunocompromised mice (e.g., NOD/SCID)
 Anlotinib (formulated for administration)

o Cisplatin (formulated for administration)

o Radiotherapy equipment

¢ Animal housing and handling equipment
 Calipers for tumor measurement

Procedure:

» PDX Establishment: Surgically implant a small piece of the patient's tumor tissue
subcutaneously into the flank of an immunocompromised mouse.

» Serial Passaging: Once the tumor reaches a certain size (e.g., >1000 mms3), excise it and
passage it into subsequent generations of mice to expand the model.

» Experimental Grouping: Once tumors in the experimental cohort reach a suitable size,
randomize the mice into five groups:

[e]

Control (normal saline)

o

Radiotherapy (RT) alone

[¢]

Cisplatin + RT

Anlotinib + RT

[e]

[e]

Anlotinib + Cisplatin + RT

o Treatment Administration: Administer anlotinib and cisplatin according to a predetermined
schedule and dosage. Deliver radiotherapy locally to the tumor site.
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e Tumor and Body Weight Monitoring: Measure tumor volumes and mouse body weights three
times a week for the duration of the experiment (e.g., 2 weeks).[5]

 Histological and Molecular Analysis: At the end of the study, excise the tumors for histological
analysis (H&E staining), immunohistochemistry (e.g., for Bax, c-PARP, PCNA, CD31), and
TUNEL assay to assess apoptosis and angiogenesis.[5]

e Analysis: Compare tumor growth inhibition, body weight changes, and biomarker expression
among the different treatment groups.

Visualizations
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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